![molecular formula C17H23N5O2S B2503296 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 749220-76-6](/img/structure/B2503296.png)
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Description
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Compounds with a 1,2,4-triazole ring system, such as "2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide," have attracted significant interest due to their wide range of pharmaceutical activities. These activities include antibacterial, antifungal, antitubercular, antiviral, antitumor, and antidepressant properties. The structural elucidation of such compounds is crucial for understanding their pharmacological potential. Studies have shown that these compounds can be synthesized with various substitutions, leading to different biological activities. The structural features are determined using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, providing insights into their potential applications in drug development (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Antimicrobial Screening
The antimicrobial screening of 1,2,4-triazole derivatives is a primary area of research. These compounds are screened for in-vitro antibacterial, antifungal, and antitubercular activity, showcasing a broad spectrum of action against various pathogens. This area of study is vital for developing new antibiotics to combat resistant bacterial strains, indicating the importance of such compounds in addressing global health challenges (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Antiviral and Virucidal Activity
Investigations into the antiviral and virucidal activities of 1,2,4-triazole derivatives have highlighted their potential in the treatment of viral infections. Some derivatives have been found to reduce viral replication effectively, underscoring their importance in developing antiviral therapies. This research avenue is particularly relevant in the context of emerging viral diseases, where new treatment options are urgently needed (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011).
Anticancer Activity
The anticancer activity of 1,2,4-triazole derivatives has been a significant focus of research, with studies demonstrating their efficacy against various cancer cell lines. The development of such compounds as anticancer agents is critical for offering more targeted and less toxic treatment options for cancer patients. Research in this field continues to explore the mechanisms of action and potential clinical applications of these compounds (Afnan H. Ghani, Ammar J. Alabdali, 2022).
properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-24-14-9-5-8-13(10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXAAJVSMYGEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328029 |
Source
|
Record name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
749220-76-6 |
Source
|
Record name | 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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